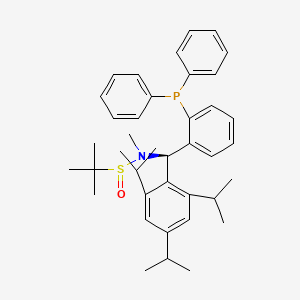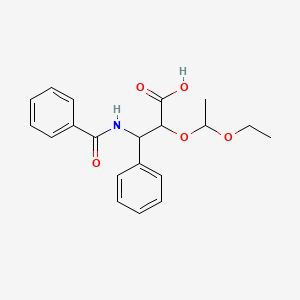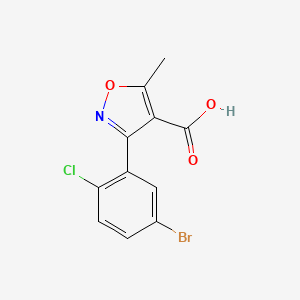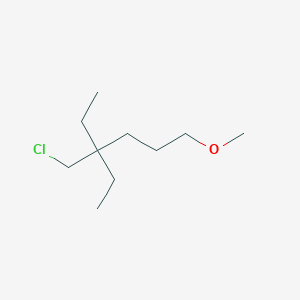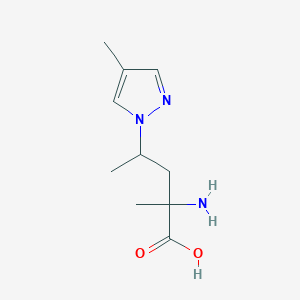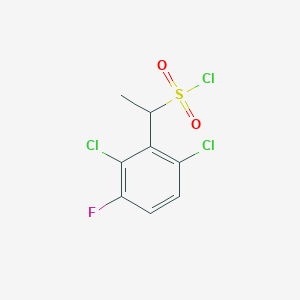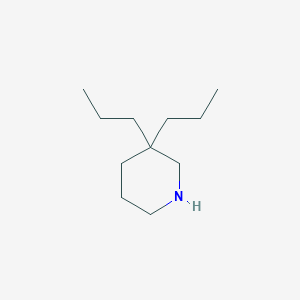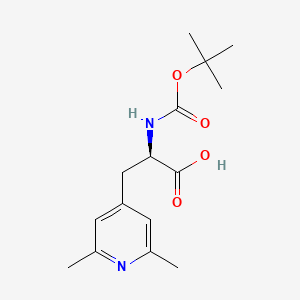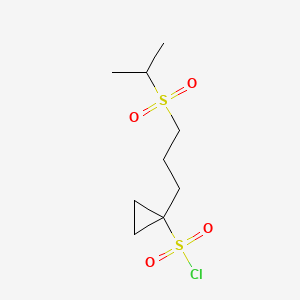
1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with sulfonyl chloride groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of propane-1-sulfonic acid with cyclopropane derivatives under specific conditions. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different cyclic and acyclic products.
Common reagents used in these reactions include triethylamine, acetone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride groups are highly reactive, allowing the compound to act as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the propane-2-sulfonyl group, making it less versatile in certain reactions.
Propanesulfonyl chloride: Lacks the cyclopropane ring, resulting in different reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride derivative with different chemical properties and uses.
The uniqueness of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and multiple sulfonyl chloride groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H17ClO4S2 |
|---|---|
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1-(3-propan-2-ylsulfonylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S2/c1-8(2)15(11,12)7-3-4-9(5-6-9)16(10,13)14/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
OVFYBBQRUHITJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
